1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-methanesulfonyl-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are subjected to photochemical conditions to form the bicyclic structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted amines, thiols.
Scientific Research Applications
1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho-substituted phenyl rings.
Bicyclo[2.1.1]hexanes: These compounds are also structurally similar and are used in the synthesis of sp3-rich chemical space.
Properties
CAS No. |
2751621-40-4 |
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Molecular Formula |
C7H14ClNO3S |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
(4-methylsulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c1-12(9,10)7-2-6(3-7,4-8)11-5-7;/h2-5,8H2,1H3;1H |
InChI Key |
UKTQNEBKHZOEJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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